1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with various functional groups such as ethyl, thienyl, mercapto, and trifluoromethyl
Preparation Methods
The synthesis of 1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.
Introduction of Substituents: The ethyl, thienyl, mercapto, and trifluoromethyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, thiols, and trifluoromethylating agents.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and thienyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions, particularly at the double bonds in the thienyl ring, using reagents like bromine or hydrogen chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the normal structure and function of the genetic material, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
1-ETHYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
1-ethyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound differs by having a methyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-ethyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione: This compound has a thione group instead of a pyrimidinone group, which may influence its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-7-(5-ethylthiophen-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS2/c1-3-8-5-6-11(25-8)10-7-9(16(17,18)19)12-13(20-10)22(4-2)15(24)21-14(12)23/h5-7H,3-4H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMHDDHXIBWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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